molecular formula C11H14ClNO B12888113 4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol

4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol

Katalognummer: B12888113
Molekulargewicht: 211.69 g/mol
InChI-Schlüssel: SODBIXBLSQETCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol typically involves the reaction of 4-chlorophenol with 4-methylpyrrolidine under specific conditions. One common method includes:

    Starting Materials: 4-chlorophenol and 4-methylpyrrolidine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrrolidine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated or modified pyrrolidine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-3-methylphenol: Similar structure but lacks the pyrrolidine ring.

    4-Chloro-2-(2-pyrrolidinyl)phenol: Similar structure with a different substitution pattern on the pyrrolidine ring.

    4-Chloro-2-(4-ethylpyrrolidin-2-yl)phenol: Similar structure with an ethyl group instead of a methyl group on the pyrrolidine ring.

Uniqueness

4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol is unique due to the specific positioning of the chlorine atom and the methyl-substituted pyrrolidine ring, which can influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C11H14ClNO

Molekulargewicht

211.69 g/mol

IUPAC-Name

4-chloro-2-(4-methylpyrrolidin-2-yl)phenol

InChI

InChI=1S/C11H14ClNO/c1-7-4-10(13-6-7)9-5-8(12)2-3-11(9)14/h2-3,5,7,10,13-14H,4,6H2,1H3

InChI-Schlüssel

SODBIXBLSQETCO-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(NC1)C2=C(C=CC(=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.